Predicted hCA IX/hCA II Selectivity Window: Ortho-Hydroxy-Fluoro vs. Unsubstituted Phenyl Scaffolds
Although direct KI data for 6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide are not yet published in the primary literature, strong class-level inference can be drawn from the 4-substituted-3-pyridinesulfonamide series reported by Brzozowski et al. (2010) [1]. In that study, the most potent compound (31) bearing an extended aryl-hydrazino substituent achieved KI values of 7.2 nM against hCA IX and 3.4 nM against hCA XII, with a hCA IX/hCA II selectivity ratio exceeding 20-fold. The 2-fluoro-6-hydroxyphenyl motif in the target compound is expected to provide a distinct conformational bias through intramolecular H-bonding, which molecular docking studies indicate can enhance interaction with the hydrophobic half of the hCA IX active site relative to unsubstituted N-phenyl analogs [2]. For procurement, this suggests the target compound may offer a differentiated selectivity profile compared to commercially available N-phenyl-3-pyridinesulfonamide controls.
| Evidence Dimension | Predicted hCA IX selectivity over hCA II (selectivity ratio) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to exhibit >10-fold selectivity based on structural modeling |
| Comparator Or Baseline | Unsubstituted N-phenyl-3-pyridinesulfonamide (no hCA IX selectivity data available; assumed non-selective) |
| Quantified Difference | Estimated >10-fold (predicted); actual value requires experimental confirmation |
| Conditions | Molecular docking against hCA IX (PDB 3IAI) and hCA II (PDB 3HS4) crystal structures [2] |
Why This Matters
A higher hCA IX/hCA II selectivity ratio is directly correlated with reduced off-target effects on ubiquitous cytosolic CA isoforms, making the compound a more specific probe for tumor-associated CA activity.
- [1] Brzozowski, Z.; Sławiński, J.; Innocenti, A.; Supuran, C.T. Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides. Eur. J. Med. Chem. 2010, 45, 2396–2404. View Source
- [2] Szafrański, K.; Sławiński, J.; Kawiak, A.; Chojnacki, J.; Kosno, M.; Ammara, A.; Supuran, C.T. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int. J. Mol. Sci. 2025, 26, 3817. View Source
